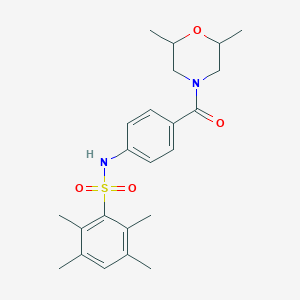
N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antitumor and antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Morpholine moiety : Contributes to the compound's solubility and biological activity.
- Tetramethylbenzenesulfonamide : Imparts significant lipophilicity which may enhance membrane permeability.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For example:
- Cell Line Studies : Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies suggest that certain derivatives can inhibit cell proliferation effectively in both 2D and 3D cultures .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This action is crucial for disrupting the cancer cell cycle and promoting apoptosis .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| Compound C | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown potential antimicrobial activity:
- Testing Methods : Antimicrobial efficacy was evaluated through broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives possess significant antibacterial properties .
- Eukaryotic Model Testing : The compound was also tested on Saccharomyces cerevisiae, providing insights into its effects on eukaryotic cells. Results showed varying levels of antibacterial activity depending on the structural modifications of the compound .
Case Studies
- Study on Antitumor Activity : In a controlled laboratory setting, a series of compounds similar to this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The study highlighted that modifications in the morpholine structure significantly influenced cytotoxicity levels across different cancer cell lines .
- Antimicrobial Efficacy Assessment : A recent publication assessed the antimicrobial properties of several derivatives against common pathogens. The study concluded that compounds with specific functional groups exhibited enhanced activity against both bacterial strains tested .
Propiedades
IUPAC Name |
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-14-11-15(2)19(6)22(18(14)5)30(27,28)24-21-9-7-20(8-10-21)23(26)25-12-16(3)29-17(4)13-25/h7-11,16-17,24H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCBSSBRRDPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














